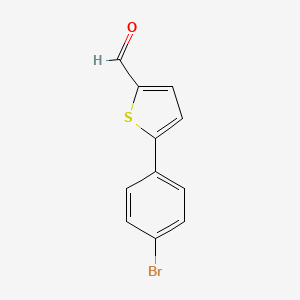

5-(4-Bromophenyl)thiophene-2-carbaldehyde

Description

Significance of Thiophene (B33073) and its Derivatives in Contemporary Organic Chemistry and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in the realms of organic chemistry and materials science. Its unique electronic properties, arising from the interaction of the sulfur atom's lone pairs with the π-system of the ring, impart a high degree of aromaticity and reactivity. This has led to the widespread incorporation of the thiophene motif into a vast array of functional molecules.

In the domain of materials science, thiophene-based polymers, such as polythiophenes, have been extensively investigated for their semiconducting properties, leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring has been a key driver of innovation in this field.

Overview of Aryl-Substituted Thiophenes as Versatile Building Blocks

The introduction of aryl substituents onto the thiophene ring gives rise to a class of compounds known as arylthiophenes. These molecules serve as crucial building blocks in the synthesis of more complex architectures. The aryl group can significantly influence the electronic properties, solubility, and solid-state packing of the resulting materials. This modulation of properties is a powerful tool in the rational design of molecules with specific functions. The synthesis of arylthiophenes is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient and selective formation of carbon-carbon bonds between the thiophene ring and an aryl partner.

The Role of Carbaldehyde Functionality in Thiophene Systems for Chemical Transformations

The presence of a carbaldehyde (or formyl) group on the thiophene ring introduces a highly versatile functional handle for a wide range of chemical transformations. The aldehyde group is a reactive electrophile, readily participating in reactions such as Wittig olefination, aldol (B89426) condensation, and the formation of imines and Schiff bases. This reactivity allows for the elaboration of the thiophene core into more complex structures, including conjugated systems, polymers, and macrocycles. The carbaldehyde group can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities.

Contextualizing 5-(4-Bromophenyl)thiophene-2-carbaldehyde within Advanced Heterocyclic Research

Within this framework, this compound emerges as a molecule of significant interest. It combines the key features of a thiophene core, an aryl substituent, and a carbaldehyde functional group. The 4-bromophenyl group serves a dual purpose: it modifies the electronic properties of the thiophene ring and provides an additional site for further functionalization through reactions that target the carbon-bromine bond, such as another cross-coupling reaction. This trifecta of functionalities makes this compound a valuable intermediate in the synthesis of advanced materials, including metal-organic frameworks (MOFs), and as a scaffold in medicinal chemistry for the development of new bioactive compounds.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key identifiers and physicochemical properties.

| Property | Value |

| CAS Number | 38401-70-6 |

| Molecular Formula | C₁₁H₇BrOS |

| Molecular Weight | 267.14 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to the target molecule.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The general strategy involves the coupling of a brominated thiophene precursor with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction would proceed as follows:

Reactants:

5-Bromothiophene-2-carbaldehyde

4-Bromophenylboronic acid

Catalyst and Reagents:

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate (B84403) [K₃PO₄])

Solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water or toluene (B28343) and water)

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion, the product is isolated and purified using standard laboratory techniques such as extraction and column chromatography. The yield of this reaction is expected to be moderate to good, based on analogous transformations reported in the literature. nih.govresearchgate.netscispace.com

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - |

| Thiophene H-3 | 7.2 - 7.4 | Doublet (d) | ~4.0 |

| Thiophene H-4 | 7.6 - 7.8 | Doublet (d) | ~4.0 |

| Phenyl H-2', H-6' | 7.5 - 7.7 | Doublet (d) | ~8.5 |

| Phenyl H-3', H-5' | 7.5 - 7.7 | Doublet (d) | ~8.5 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 182 - 185 |

| Thiophene C-2 | 145 - 148 |

| Thiophene C-5 | 140 - 143 |

| Thiophene C-3 | 126 - 129 |

| Thiophene C-4 | 135 - 138 |

| Phenyl C-1' | 130 - 133 |

| Phenyl C-4' (C-Br) | 122 - 125 |

| Phenyl C-2', C-6' | 127 - 130 |

| Phenyl C-3', C-5' | 131 - 134 |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1660 - 1680 | Strong |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=C stretch (aromatic) | 1580 - 1610 | Medium |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z Value |

| Electron Ionization (EI) | Molecular ion peak [M]⁺ at ~266/268 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |

Applications in Advanced Research

This compound is a valuable precursor for the synthesis of a variety of more complex molecules with potential applications in materials science and medicinal chemistry.

Precursor for the Synthesis of Metal-Organic Frameworks (MOFs)

The carbaldehyde functionality can be readily oxidized to a carboxylic acid, transforming the molecule into a ligand suitable for the construction of Metal-Organic Frameworks (MOFs). The resulting 5-(4-Bromophenyl)thiophene-2-carboxylic acid can coordinate to metal ions to form porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The presence of the bromophenyl group offers a site for post-synthetic modification of the MOF, allowing for the tuning of its properties.

Intermediate in the Synthesis of Bioactive Molecules

The thiophene nucleus is a common feature in many pharmaceutically active compounds. The reactive aldehyde group of this compound allows for its incorporation into larger molecular scaffolds through reactions such as the formation of Schiff bases or chalcones. These derivatives can then be screened for a variety of biological activities. The bromophenyl moiety can also be utilized to introduce further diversity into the molecular structure, which is a key strategy in drug discovery.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRFAVKXDXDKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393819 | |

| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-70-6 | |

| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Bromophenyl Thiophene 2 Carbaldehyde and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Arylthiophene Systems

The creation of the bi-aryl linkage in 5-arylthiophene structures is predominantly achieved through powerful palladium-catalyzed cross-coupling reactions or increasingly through more atom-economical direct C-H functionalization routes.

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. For aryl-substituted thiophenes, the Suzuki-Miyaura and Stille couplings are particularly prominent.

The Suzuki-Miyaura reaction is a highly effective and widely used method for synthesizing 5-arylthiophene-2-carbaldehydes due to its tolerance of various functional groups and the commercial availability of its precursors. researchgate.netnih.govnih.gov The reaction typically involves the coupling of a thiophene (B33073) derivative with an arylboronic acid or ester, catalyzed by a palladium(0) complex. researchgate.net

Two primary Suzuki routes can be envisioned for the synthesis of the target compound:

Route A: Coupling of 5-bromothiophene-2-carbaldehyde with (4-bromophenyl)boronic acid.

Route B: Coupling of 5-formyl-2-thiopheneboronic acid with 1,4-dibromobenzene.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst. rsc.orgnih.gov The selection of the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and the solvent system, often a mixture like 1,4-dioxane (B91453)/water or toluene (B28343)/water, is critical for achieving high yields. nih.govnih.gov

| Entry | Thiophene Substrate | Aryl Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 72 |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 76 |

| 3 | 4,5-Dibromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 85-90 | 12 | 94 |

| 4 | 5-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | - | - | High |

This table presents data for the synthesis of analogous 5-arylthiophene structures using the Suzuki-Miyaura coupling, illustrating typical reaction conditions. Specific yield for entry 4 was not detailed in the source. nih.govnih.govrsc.orgnih.gov

The Stille coupling reaction provides an alternative pathway for C-C bond formation, involving the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. wiley-vch.deuwindsor.ca This method is noted for its excellent compatibility with a wide array of functional groups. wiley-vch.de

For the synthesis of 5-(4-bromophenyl)thiophene-2-carbaldehyde, a viable Stille coupling strategy would involve reacting 5-bromothiophene-2-carbaldehyde with tributyl(4-bromophenyl)stannane. The catalytic cycle is initiated by the oxidative addition of the organic halide to a Pd(0) complex. uwindsor.ca Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. wiley-vch.de

| Entry | Thiophene Substrate | Organostannane Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,5-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 85 |

| 2 | Aryl Halide | Organostannane | Pd(0) Complex | - | - | High |

This table showcases representative conditions for Stille coupling to form aryl-thiophene bonds. wiley-vch.de

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netunipd.it This approach involves the direct coupling of a C-H bond of the thiophene ring with an aryl halide. researchgate.net

For the synthesis of 5-arylthiophenes, this method can be highly regioselective for the C2 and C5 positions, which are more electron-rich and sterically accessible. organic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate [Pd(OAc)₂], often in the absence of phosphine ligands, and a base like potassium carbonate (K₂CO₃). researchgate.netorganic-chemistry.org The addition of pivalic acid (PivOH) can be beneficial, acting as a proton shuttle in the concerted metalation-deprotonation step. unipd.it This strategy could be applied by directly coupling thiophene-2-carbaldehyde with 1-bromo-4-iodobenzene or 1,4-dibromobenzene to yield the desired product.

| Entry | Thiophene Substrate | Aryl Halide Partner | Catalyst | Base | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Thiophene | 4-Bromobenzonitrile | 0.2 mol% Pd(OAc)₂ | K₂CO₃ | - | DMA | 130 | 82 |

| 2 | Thiophene | Methyl 4-bromobenzoate | 0.2 mol% Pd(OAc)₂ | K₂CO₃ | - | DMA | 130 | 75 |

| 3 | 2-Methylthiophene | 4-Bromoacetophenone | 0.1-0.2 mol% Bis(alkoxo)palladium complex | K₂CO₃ | PivOH | DMAc | 100 | 95 |

This table illustrates the conditions for direct C-H arylation on thiophene and its derivatives, demonstrating the potential of this method for synthesizing the target compound. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Thiophene Synthesis

Functionalization of the Thiophene Ring for Bromophenyl and Carbaldehyde Introduction

An alternative synthetic strategy involves first creating the 2-(4-bromophenyl)thiophene core and then introducing the carbaldehyde group at the 5-position.

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. mychemblog.comchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.com

In the context of synthesizing this compound, this reaction would be performed on a 2-(4-bromophenyl)thiophene substrate. The electron-donating nature of the aryl-substituted thiophene ring activates it towards electrophilic substitution. The formylation occurs preferentially at the vacant C5 position due to its higher electron density compared to other positions on the thiophene ring. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium ion during aqueous workup to yield the final aldehyde. chemistrysteps.com

| Entry | Substrate | Reagents | Conditions | Product | Yield (%) |

| 1 | 2-Bromothiophene | POCl₃, DMF | 80°C, 4h | 5-Bromothiophene-2-carbaldehyde | - |

| 2 | Pyrrole | POCl₃, DMF | - | Pyrrole-2-carbaldehyde | - |

| 3 | Activated Aromatic Ring | POCl₃, DMF | - | Formylated Aromatic Ring | High |

This table provides examples of the Vilsmeier-Haack reaction on heterocyclic compounds, the primary method for introducing a formyl group onto a pre-formed 2-arylthiophene ring. chemistrysteps.comrsc.org

Electrophilic Aromatic Substitution for Bromination of Thiophene Cores

Electrophilic aromatic substitution is a foundational class of reactions for functionalizing aromatic rings like thiophene. The thiophene ring is electron-rich and generally undergoes electrophilic substitution more readily than benzene (B151609). When a thiophene core already bearing a phenyl group is subjected to bromination, the regiochemical outcome—the specific position where the bromine atom is introduced—is influenced by both the activating nature of the thiophene ring and the directing effects of the existing substituent.

The substitution patterns of biaryls such as phenylthiophenes can be complex. For instance, the bromination of 3-phenylthiophene has been shown to yield different isomer distributions depending on the solvent and the brominating agent used. This highlights the sensitivity of electrophilic substitution reactions to reaction conditions.

Multi-Step Synthetic Pathways for Bromophenyl Thiophene Carbaldehydes

Constructing a precisely substituted molecule like this compound often requires multi-step synthetic sequences. These pathways allow for the controlled introduction of different functional groups onto the thiophene scaffold, avoiding unwanted side reactions and ensuring the desired final arrangement.

One specific, though less common, approach to constructing the thiophene ring involves building it from acyclic precursors. A documented method involves the reaction of 3-chloroacrylaldehydes with specific thiol-containing compounds. For example, a series of 2,5-disubstituted thiophenes have been synthesized from the reaction of 3-chloroacrylaldehydes with (1,3,4-thiadiazol-2-yl)- and (1,3,4-oxadiazol-2-yl)methanethiols. researchgate.net These methanethiols are formed in situ from their thioacetate precursors in methanol with a potassium carbonate base. researchgate.net This reaction builds the thiophene ring by forming new carbon-sulfur and carbon-carbon bonds, directly installing substituents at the 2- and 5-positions.

A more versatile and widely used strategy for synthesizing this compound and its analogs is the sequential functionalization of a thiophene ring. This approach starts with a simpler thiophene derivative, and the desired functional groups are added in a stepwise manner. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are central to this methodology.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com This reaction is highly effective for creating aryl-substituted thiophenes. nih.gov A common strategy involves coupling a brominated thiophene derivative with an appropriate arylboronic acid. For example, a range of 4-arylthiophene-2-carbaldehyde derivatives have been synthesized with good yields from 4-bromothiophene-2-carbaldehyde using the Suzuki cross-coupling reaction. nih.gov To synthesize the target molecule, one could envision a Suzuki coupling between 5-bromothiophene-2-carbaldehyde and (4-bromophenyl)boronic acid.

This sequential approach offers excellent control over the final structure. Researchers can fine-tune the reaction conditions to achieve regioselective couplings, which is particularly important when working with thiophenes that have multiple reactive sites. For instance, conditions have been identified that allow for the one-pot, regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. nih.gov By using palladium acetate as the catalyst, the first coupling occurs selectively at the C5 position. Subsequently, the addition of a phosphine ligand facilitates the second coupling at the C4 position, allowing for the controlled synthesis of differentially disubstituted thiophene aldehydes. nih.gov

Below is a table summarizing the yields of various arylthiophene derivatives synthesized via Suzuki cross-coupling reactions, illustrating the utility of this method.

| Starting Thiophene Derivative | Arylboronic Acid | Catalyst System | Product | Yield (%) |

| Pentyl 5-bromothiophene-2-carboxylate | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 50.2 |

| Pentyl 5-bromothiophene-2-carboxylate | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Pentyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate | 76.5 |

| Pentyl 5-bromothiophene-2-carboxylate | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Pentyl 5-(3-chloro-4-fluorophenyl)thiophene-2-carboxylate | 65.0 |

| Pentyl 5-bromothiophene-2-carboxylate | 3,4-dichlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 70.2 |

This table is based on data from a study on the synthesis of thiophene-based derivatives via Suzuki cross-coupling. nih.govresearchgate.net

This sequential strategy, particularly leveraging the precision of Suzuki-Miyaura cross-coupling, provides a robust and adaptable platform for the synthesis of a wide array of 2,5-disubstituted thiophenes for various applications. rsc.org

Advanced Spectroscopic and Structural Elucidation of Thiophene Bromophenyl Carbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information on the number, connectivity, and electronic environment of the protons in 5-(4-Bromophenyl)thiophene-2-carbaldehyde. The expected spectrum would exhibit distinct signals for the aldehydic proton, the protons on the thiophene (B33073) ring, and the protons on the bromophenyl ring.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring would likely appear as two doublets, a result of coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing aldehyde group and the electron-donating effect of the sulfur atom. The protons on the 4-bromophenyl ring are expected to present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.8-10.0 | Singlet | - |

| Thiophene-H3 | 7.3-7.5 | Doublet | 3.5-4.5 |

| Thiophene-H4 | 7.7-7.9 | Doublet | 3.5-4.5 |

| Bromophenyl-H (ortho to Br) | 7.5-7.7 | Doublet | 8.0-9.0 |

| Bromophenyl-H (meta to Br) | 7.6-7.8 | Doublet | 8.0-9.0 |

Note: The exact chemical shifts are dependent on the solvent and the spectrometer frequency used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for each of the 11 carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing in the range of 180-190 ppm. The carbon atoms of the thiophene and bromophenyl rings would resonate in the aromatic region (120-150 ppm). The carbon attached to the bromine atom would show a characteristic chemical shift, and the other carbons in the phenyl ring would be differentiated based on their position relative to the bromine and thiophene substituents.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | 180-190 |

| Thiophene C2 | 140-145 |

| Thiophene C3 | 125-130 |

| Thiophene C4 | 135-140 |

| Thiophene C5 | 145-150 |

| Bromophenyl C1' (ipso) | 130-135 |

| Bromophenyl C2'/C6' | 128-132 |

| Bromophenyl C3'/C5' | 132-136 |

| Bromophenyl C4' (ipso-Br) | 120-125 |

Note: These are predicted chemical shift ranges and can vary based on experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₇BrOS), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z | Elemental Composition |

| [M(⁷⁹Br)]⁺ | 265.9455 | C₁₁H₇⁷⁹BrOS |

| [M(⁸¹Br)]⁺ | 267.9435 | C₁₁H₇⁸¹BrOS |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While typically employed for larger molecules, it can be used for small organic compounds. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix and irradiated with a laser. This process would generate protonated molecules ([M+H]⁺) or other adducts, which are then analyzed based on their time-of-flight to the detector. This technique would confirm the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and confirming its identity. The gas chromatogram would show a single peak if the compound is pure, and the retention time of this peak would be characteristic of the compound under the specific GC conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound. The fragmentation pattern observed in the mass spectrum, generated by electron ionization (EI), would provide a molecular fingerprint, showing characteristic fragments resulting from the cleavage of the molecule. Expected fragments could include the loss of the aldehyde group (CHO), the bromine atom (Br), or cleavage of the thiophene or phenyl rings.

Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Complex Mixture Analysis

Ultrahigh-resolution mass spectrometry (UHRMS) is an indispensable tool for the molecular-level characterization of complex mixtures containing thiophene derivatives. nih.gov Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) provide ultrahigh resolving power and sub-ppm mass accuracy, enabling the assignment of unique molecular formulas to thousands of compounds in a single analysis. nih.gov

For mixtures containing this compound, soft ionization methods like atmospheric pressure chemical ionization (APCI) are particularly effective for ionizing thiophene compounds, often generating predominant molecular ions ([M]⁺•) which simplifies spectral interpretation. acs.orgnih.gov The high mass accuracy of UHRMS allows for the confident identification of the target compound by its exact mass. The predicted monoisotopic mass of C₁₁H₇BrOS is 265.9401 Da. uni.lu

The integration of ion mobility spectrometry with UHRMS can further deconvolve complex mixtures by separating isomers and providing information on the ion's size and shape, which is expressed as a collision cross-section (CCS). nih.govresearchgate.net This multi-dimensional analysis is crucial for distinguishing this compound from other isomeric or isobaric species that may be present in a sample.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.94738 | 143.4 |

| [M+Na]⁺ | 288.92932 | 157.6 |

| [M-H]⁻ | 264.93282 | 153.9 |

| [M+NH₄]⁺ | 283.97392 | 166.6 |

| [M+K]⁺ | 304.90326 | 145.5 |

| [M]⁺ | 265.93955 | 164.9 |

| [M]⁻ | 265.94065 | 164.9 |

| Data predicted using CCSbase. uni.lu |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum of this compound is characterized by specific vibrational modes corresponding to its constituent parts: the aldehyde group, the thiophene ring, and the bromophenyl substituent.

A prominent and characteristic absorption band for the aldehyde functional group is the C=O stretching vibration, which is expected to appear in the region of 1660-1700 cm⁻¹. For the related compound 5-bromothiophene-2-carbaldehyde, this peak is observed, confirming the presence of the formyl group. researchgate.net The aldehyde C-H stretch typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.

The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring protons are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring can be found in the range of 600-850 cm⁻¹. iosrjournals.org

The presence of the 4-bromophenyl group introduces additional characteristic bands. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1660 - 1700 |

| Aldehyde | C-H stretch | 2700 - 2900 |

| Thiophene/Phenyl | Aromatic C-H stretch | > 3000 |

| Thiophene | C=C stretch | 1300 - 1550 |

| Thiophene | C-S stretch | 600 - 850 |

| Bromophenyl | C-Br stretch | 500 - 600 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within this compound. The extended π-conjugated system, encompassing the phenyl ring, thiophene ring, and the carbonyl group, gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to be dominated by intense π → π* transitions at shorter wavelengths, which are characteristic of aromatic and conjugated systems. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of the thiophene ring and its conjugation with the bromophenyl and carbaldehyde groups are expected to cause a red-shift (bathochromic shift) of these absorption bands compared to the individual chromophores.

A less intense n → π* transition, associated with the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, is also anticipated. This transition typically occurs at longer wavelengths than the π → π* transitions. The solvent polarity can influence the position of this band; a shift to shorter wavelengths (hypsochromic shift) is often observed in more polar solvents.

Spectrofluorimetry for Luminescence Properties

Thiophene-based materials are known for their tunable fluorescence properties, making spectrofluorimetry a valuable technique for characterizing the luminescence of this compound. researchgate.netrsc.org The high polarizability of the sulfur atom in the thiophene ring and the potential for extensive π-conjugation can lead to efficient fluorescence emission. researchgate.net

Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can be determined.

The introduction of the bromophenyl group may influence the luminescence properties. Heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which could potentially quench fluorescence but may lead to phosphorescence. The nature and position of substituents on the thiophene and phenyl rings can significantly impact the emission wavelength and quantum yield. rsc.org

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

No published experimental data for the single-crystal X-ray diffraction of this compound was found.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Material Applications

No published experimental data for the thermogravimetric analysis of this compound was found.

Computational and Theoretical Investigations of 5 4 Bromophenyl Thiophene 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For derivatives of thiophene (B33073), these theoretical investigations are instrumental in elucidating their chemical and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 5-(4-Bromophenyl)thiophene-2-carbaldehyde. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry.

These calculations provide detailed information on geometric parameters, including bond lengths, bond angles, and dihedral angles. For thiophene derivatives, DFT has been successfully used to obtain optimized structures that are in good agreement with experimental data where available. The electronic properties, such as the distribution of electron density and electrostatic potential, can also be mapped, revealing insights into the molecule's polarity and reactive sites.

Table 1: Representative Optimized Geometric Parameters for a 5-Arylthiophene-2-carbaldehyde Structure based on DFT Calculations

| Parameter | Bond | Value (Å) |

| Bond Length | C=O | ~1.21 |

| C-C (aldehyde) | ~1.47 | |

| C-S (thiophene) | ~1.72 | |

| C=C (thiophene) | ~1.38 | |

| C-C (inter-ring) | ~1.46 | |

| Parameter | Angle | **Value (°) ** |

| Bond Angle | O=C-H | ~121 |

| C-S-C (thiophene) | ~92 | |

| Dihedral Angle | Thiophene-Phenyl | ~20-35 |

Note: The data in this table are representative values for a 5-arylthiophene-2-carbaldehyde scaffold and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.

For a more rigorous analysis of the electronic structure, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide more accurate descriptions of electron correlation effects.

Ab initio calculations are particularly useful for refining the understanding of the electronic energies and wavefunctions of thiophene-based systems. The MP2 method, which incorporates electron correlation at the second order of perturbation theory, offers an improved description of intermolecular interactions and electronic properties compared to the HF method. These advanced calculations are valuable for validating the results obtained from DFT and for providing benchmark data on the electronic structure of molecules like this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and its electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

In 5-arylthiophene-2-carbaldehyde derivatives, the HOMO is typically localized over the electron-rich thiophene and phenyl rings, indicating these are the regions from which an electron is most likely to be donated. The LUMO, on the other hand, is often distributed across the conjugated system, including the electron-withdrawing carbaldehyde group, which acts as the primary electron-accepting site. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photonics.

Table 2: Representative Frontier Molecular Orbital Energies for a 5-Arylthiophene-2-carbaldehyde Scaffold

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.0 to -5.5 |

| LUMO | ~ -2.5 to -2.0 |

| HOMO-LUMO Gap | ~ 3.5 to 3.0 |

Note: The data in this table are representative values for a 5-arylthiophene-2-carbaldehyde scaffold and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cross-coupling reactions or bromination of precursor thiophene derivatives. Key methods include:

- Suzuki-Miyaura Coupling: Reacting 5-bromothiophene-2-carbaldehyde with 4-bromophenylboronic acid under palladium catalysis. Optimal conditions involve anhydrous solvents (e.g., THF), a base (e.g., Na₂CO₃), and temperatures of 80–100°C .

- Direct Bromination: Brominating 5-phenylthiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in acetic acid at 60°C, with reaction monitoring via TLC .

Critical Parameters:

- Temperature: Higher temperatures accelerate coupling but may degrade sensitive aldehyde groups.

- Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling without excessive costs .

- Yield Optimization: Typical yields range from 60–85%, depending on purity of starting materials and exclusion of moisture .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: A combination of techniques confirms structure and purity:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and the aldehyde proton (δ ~9.8 ppm). ¹³C signals at ~180 ppm confirm the aldehyde carbon .

- FT-IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 281.95 (M⁺) confirms molecular weight (C₁₁H₇BrOS: 282.04 g/mol) .

Q. How does the bromophenyl substituent influence the compound’s reactivity in further functionalization?

Answer: The electron-withdrawing bromine group directs electrophilic substitution to the thiophene ring’s 3- and 4-positions. Example reactions:

- Aldehyde Derivatization: Condensation with amines to form Schiff bases, useful in coordination chemistry .

- Nucleophilic Aromatic Substitution: Bromine can be replaced by nucleophiles (e.g., amines, alkoxides) under Pd catalysis .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the compound’s molecular conformation?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) determines bond lengths, angles, and packing motifs. For example:

Q. What computational methods are used to predict the compound’s electronic properties for materials science applications?

Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-311G(d,p) basis set calculates HOMO/LUMO energies (e.g., HOMO: −5.8 eV, LUMO: −2.3 eV), indicating suitability as an electron acceptor in organic semiconductors .

- TD-DFT: Predicts UV-Vis absorption maxima (e.g., λₐᵦₛ ~350 nm) for optoelectronic applications .

Q. How can researchers analyze contradictory data in reaction yields or spectroscopic results?

Answer:

- Reproducibility Checks: Ensure consistent reagent quality (e.g., anhydrous solvents, pure boronic acids) .

- Alternative Characterization: Use XPS to verify bromine content if NMR signals overlap .

- Statistical Analysis: Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading) affecting yield .

Q. What strategies optimize the compound’s biological activity in medicinal chemistry studies?

Answer:

- SAR Studies: Modify the aldehyde to hydrazones or thiosemicarbazones to enhance bioactivity. For example, hydrazone derivatives show improved antimicrobial activity (MIC: 2–8 µg/mL) .

- Docking Simulations: AutoDock Vina predicts binding to targets like EGFR kinase (binding energy: −9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.